REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([OH:11])=[O:10])[CH:5]=[CH:6][CH:7]=1.[CH:12](OCC)(OCC)OCC.[N-:22]=[N+:23]=[N-:24].[Na+]>C(O)(=O)C>[N:1]1([C:2]2[CH:3]=[C:4]([CH2:8][C:9]([OH:11])=[O:10])[CH:5]=[CH:6][CH:7]=2)[CH:12]=[N:24][N:23]=[N:22]1 |f:2.3|
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Name
|
|
Quantity
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1 g
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Type
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reactant
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Smiles
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NC=1C=C(C=CC1)CC(=O)O
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Name
|
|
Quantity
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15 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
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|
Quantity
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2.203 mL
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Type
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reactant
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Smiles
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C(OCC)(OCC)OCC
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Name
|
|
Quantity
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0.774 g
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Type
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reactant
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Smiles
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[N-]=[N+]=[N-].[Na+]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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then heated
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Type
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TEMPERATURE
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Details
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to reflux for 3 hrs
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Duration
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3 h
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Type
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CONCENTRATION
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Details
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The reaction was concentrated
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Type
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ADDITION
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Details
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added water
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Type
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EXTRACTION
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Details
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then extracted with ethyl acetate and tetrahydrofuran (2×)
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Type
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WASH
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Details
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washed with brine (1×)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CUSTOM
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Details
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evaporated to dryness
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Type
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CUSTOM
|
Details
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The residue was triturated with ether
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
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dried
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Name
|
|
Type
|
product
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Smiles
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N1(N=NN=C1)C=1C=C(C=CC1)CC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |